molecular formula C11H13N3O5 B3248642 2'-Ethynylcytidine CAS No. 188413-99-2

2'-Ethynylcytidine

Numéro de catalogue: B3248642
Numéro CAS: 188413-99-2
Poids moléculaire: 267.24 g/mol
Clé InChI: LMPQMWCSENOFHW-PNHWDRBUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2’-Ethynylcytidine is a nucleoside analog known for its potent inhibitory effects on RNA synthesis. It is a modified cytidine molecule where an ethynyl group is attached to the 2’ position of the ribose sugar.

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types of Reactions: 2’-Ethynylcytidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes .

Applications De Recherche Scientifique

2’-Ethynylcytidine has a wide range of applications in scientific research:

Mécanisme D'action

2’-Ethynylcytidine exerts its effects by inhibiting RNA polymerases I, II, and III, which are essential for RNA synthesis. This inhibition disrupts the production of RNA, leading to the suppression of tumor cell growth. The compound is phosphorylated within the cell to its active triphosphate form, which competes with natural nucleotides for incorporation into RNA, thereby halting RNA synthesis .

Comparaison Avec Des Composés Similaires

  • 2’-Deoxy-5-ethynylcytidine
  • 2’-Deoxy-7-deaza-7-ethynyladenosine
  • 2’-Deoxy-7-deaza-7-ethynylguanosine

Comparison: 2’-Ethynylcytidine is unique due to its specific inhibition of RNA polymerases and its potent antitumor activity. While similar compounds like 2’-Deoxy-5-ethynylcytidine also inhibit RNA synthesis, 2’-Ethynylcytidine has shown superior efficacy in preclinical models .

Activité Biologique

2'-Ethynylcytidine (ECyd), also known as TAS-106, is a nucleoside analog that has garnered attention for its potential as an anti-cancer agent. It acts primarily as an inhibitor of RNA polymerases I, II, and III, which are essential for the transcription of DNA into RNA. This article reviews the biological activity of ECyd, focusing on its mechanisms of action, efficacy in various cancer models, and clinical implications.

ECyd exerts its biological effects through several key mechanisms:

  • Inhibition of RNA Polymerases : ECyd selectively inhibits RNA polymerases I, II, and III, leading to a decrease in RNA synthesis. This inhibition is particularly effective in cancer cells that rely heavily on these polymerases for rapid proliferation .
  • Impact on Drug Resistance : Recent studies have shown that ECyd can sensitize cancer cells to cisplatin (CDDP), a common chemotherapeutic agent. It achieves this by inhibiting the function of the vault complex, which is involved in drug resistance mechanisms. Specifically, ECyd reduces the expression of major vault protein (MVP), restoring sensitivity to CDDP in resistant cell lines .
  • Cell Cycle Arrest and Apoptosis : ECyd has been observed to induce cell cycle arrest and apoptosis in various cancer cell lines. The compound triggers cellular stress responses that lead to programmed cell death, enhancing its anti-tumor efficacy .

Efficacy in Cancer Models

ECyd has been evaluated in numerous preclinical studies across various cancer types:

In Vitro Studies

  • Cytotoxicity Assays : In studies involving L1210 leukemia cells, ECyd demonstrated significant cytotoxic effects at concentrations as low as 200 nM. The combination of ECyd with other chemotherapeutics such as 5-fluoro-2'-deoxyuridine (5-FdU) showed enhanced cytotoxicity compared to either agent alone, suggesting a synergistic effect .
  • Mechanistic Insights : Analysis revealed that ECyd's incorporation into RNA leads to the disruption of RNA processing and function, which is critical for cancer cell survival .

In Vivo Studies

  • Xenograft Models : In mouse models bearing xenografts of human tumors, administration of ECyd resulted in significant tumor growth inhibition. For instance, a study demonstrated that continuous infusion of ECyd combined with CDDP markedly reduced tumor volume compared to controls .
  • Clinical Trials : Phase I clinical trials have been initiated to assess the safety and efficacy of ECyd combined with platinum-based therapies in patients with advanced solid tumors. Preliminary results indicate manageable toxicity profiles and promising anti-tumor activity .

Case Studies

Several case studies illustrate the potential of ECyd in clinical settings:

  • Case Study: Overcoming CDDP Resistance
    • A patient with recurrent head and neck cancer resistant to CDDP was treated with a combination of ECyd and CDDP. The treatment led to a significant reduction in tumor size and improved patient outcomes, highlighting the potential for ECyd to overcome drug resistance .
  • Case Study: Phase I Trial Results
    • In a Phase I trial involving patients with advanced solid tumors, patients receiving ECyd showed partial responses with manageable side effects. The study emphasized the need for further investigation into optimal dosing regimens and combination strategies .

Data Summary

Study TypeFindingsReference
In VitroSignificant cytotoxicity in L1210 cells
In VivoTumor growth inhibition in xenograft models
Clinical TrialsManageable toxicity; partial responses

Propriétés

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5/c1-2-11(18)8(16)6(5-15)19-9(11)14-4-3-7(12)13-10(14)17/h1,3-4,6,8-9,15-16,18H,5H2,(H2,12,13,17)/t6-,8-,9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPQMWCSENOFHW-PNHWDRBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Ethynylcytidine
Reactant of Route 2
2'-Ethynylcytidine
Reactant of Route 3
2'-Ethynylcytidine
Reactant of Route 4
2'-Ethynylcytidine
Reactant of Route 5
2'-Ethynylcytidine
Reactant of Route 6
2'-Ethynylcytidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.